Unique Instability Profile of rac 8,14-Dihydroxy Efavirenz vs. EFV and 8-OH-EFV Under Standard Bioanalytical Conditions
rac 8,14-Dihydroxy Efavirenz demonstrates profound instability under conditions commonly used for plasma sample handling in clinical studies, a property not shared by its parent drug or primary metabolite. This necessitates specific, validated handling protocols for its accurate quantification, differentiating it from more stable analytes [1].
| Evidence Dimension | Stability (analyte loss) in human plasma after 24h at room temperature |
|---|---|
| Target Compound Data | 46% to 69% loss |
| Comparator Or Baseline | Efavirenz (EFV) and 8-hydroxyefavirenz (8-OH-EFV): Stable (no significant loss reported) |
| Quantified Difference | Substantial degradation observed for 8,14-diOH-EFV only; EFV and 8-OH-EFV are stable. |
| Conditions | Human plasma at room temperature for 24 hours; assessed by LC-MS/MS [1]. |
Why This Matters
This quantitative stability difference is a critical, actionable differentiator for laboratories developing and validating bioanalytical methods, as it dictates that standard protocols are unsuitable and that specific, validated cold-chain and rapid processing are required for accurate measurement of this metabolite.
- [1] Andriguetti NB, et al. Instability of Efavirenz Metabolites Identified During Method Development and Validation. J Pharm Sci. 2021;110(10):3362-3366. View Source
